molecular formula C17H25NO3S2 B2650067 N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034305-60-5

N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2650067
CAS No.: 2034305-60-5
M. Wt: 355.51
InChI Key: OGQMBLCKQCPBAX-UHFFFAOYSA-N
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Description

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydropyran ring, a sulfonamide group, and a tetrahydronaphthalene group. Tetrahydropyran is a six-membered ring with one oxygen atom and five carbon atoms . Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon composed of a naphthalene core, where two adjacent hydrogen atoms have been reduced .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the sulfonamide group, the tetrahydropyran ring, and the tetrahydronaphthalene group. Each of these groups can undergo different types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Thromboxane Receptor Antagonism

A study by Wang et al. (2014) explores derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, including compounds structurally related to the queried chemical. These compounds showed potent inhibition of the human TP receptor, suggesting potential applications in developing antithromboxane therapies (Wang et al., 2014).

Antibacterial Applications

Azab, Youssef, and El‐Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. Their research highlights the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Carbonic Anhydrase Inhibition

Research by Büyükkıdan et al. (2017) on sulfonamide derivatives, including compounds similar to the queried chemical, demonstrates their efficacy in inhibiting human carbonic anhydrase isozymes. This suggests potential medical applications, particularly in diseases where carbonic anhydrase is a factor (Büyükkıdan et al., 2017).

Geothermal Tracer Applications

A study by Rose, Benoit, and Kilbourn (2001) investigates polyaromatic sulfonates, which include structures similar to the queried compound, for their use as tracers in geothermal reservoirs. This research implies potential applications in energy and environmental studies (Rose, Benoit, & Kilbourn, 2001).

Retinoid X Receptor Agonism

Heck et al. (2016) synthesized sulfonic acid analogues of known compounds, evaluating them for retinoid X receptor (RXR) agonism. Their research suggests potential applications in treating various medical conditions like cutaneous T-cell lymphoma (Heck et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as an antibiotic, it would likely inhibit the growth of bacteria by interfering with the synthesis of folic acid, a necessary component for bacterial growth .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S2/c19-23(20,18-9-12-22-16-7-10-21-11-8-16)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,13,16,18H,1-4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQMBLCKQCPBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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